3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDXTQSUWTBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one , often referred to as a thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A 4-chlorophenyl group
- A 4-methoxyphenyl group
- A 2-hydroxyethylthio moiety
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and hydroxyethyl groups is believed to enhance radical scavenging activity. For instance, a study on related thioether compounds demonstrated their ability to reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thioether derivatives. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
The anticancer potential of similar thioether compounds has been documented extensively. For example, derivatives with structural similarities have been reported to inhibit cancer cell proliferation in vitro. A notable study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: In Vitro Evaluation
A case study involving the evaluation of the compound's anticancer activity was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may serve as a lead structure for further development in cancer therapy.
Cytotoxicity and Safety Profile
While exploring the biological activities, it is crucial to assess cytotoxicity. Preliminary cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents . However, comprehensive toxicity studies are necessary to establish safety profiles before clinical applications.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities:
Notes:
- Structural Variations: Thio vs. Amino Groups: Compounds with amino substituents (e.g., 4b, 4c) show cytotoxic activity, while thioether derivatives (e.g., target compound, ) may prioritize solubility or metabolic stability . Chalcone vs. Propanone: The α,β-unsaturated ketone in chalcones (e.g., ) enhances reactivity for Michael addition, unlike saturated propanones . Hydroxyethylthio vs. Methylthio: The hydroxyethyl group in the target compound may improve hydrophilicity compared to methylthio derivatives (e.g., ).
- Biological Activity: Cytotoxicity: Chlorophenyl and nitro-substituted analogs (e.g., 4c) exhibit potent activity against MCF-7 cells, surpassing Tamoxifen . Antifungal Properties*: Methoxy-hydroxyphenyl propanones (e.g., 170) show activity against *A. niger, suggesting that electron-rich aromatic systems enhance antifungal effects .
- Synthetic Yields: Amino-substituted derivatives (e.g., 1c) are synthesized in moderate yields (41–55%), whereas chalcones (e.g., ) are obtained via Claisen-Schmidt condensations with higher efficiency .
Key Research Findings
Substituent Impact on Bioactivity: Chlorophenyl and methoxyphenyl groups are recurrent in cytotoxic and antifungal compounds, with electron-withdrawing groups (e.g., Cl, NO₂) enhancing bioactivity .
Thioether Linkages : Thio-containing compounds (e.g., target compound, ) are less explored for bioactivity but offer tunable solubility via substituent modification .
Preparation Methods
Formation of the Ketone Intermediate
The synthesis typically begins with the preparation of 1-(4-methoxyphenyl)propan-1-one, a key intermediate. This ketone is synthesized via Friedel-Crafts acylation of anisole (4-methoxyphenyl) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. After 12 hours, the mixture is quenched with ice-cold water, and the organic layer is extracted, washed with sodium bicarbonate, and dried over magnesium sulfate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 10:1), yielding the ketone in 78–85% purity.
Thiol Addition via Michael Reaction
The thioether moiety is introduced through a Michael addition reaction between the ketone intermediate and 2-mercaptoethanol. This step is catalyzed by N-heterocyclic carbenes (NHCs) under inert conditions. In a representative procedure, 1-(4-methoxyphenyl)propan-1-one (1.0 mmol) is dissolved in dry tetrahydrofuran (THF), followed by the addition of 2-mercaptoethanol (1.2 mmol) and NHC catalyst (10 mol%). The reaction is stirred at room temperature for 24 hours, after which the solvent is evaporated under reduced pressure. The residue is subjected to column chromatography (petroleum ether/ethyl acetate = 5:1) to isolate the thioether adduct in 65–72% yield.
Chlorophenyl Group Incorporation
Alternative Synthetic Routes
One-Pot Tandem Reaction
An alternative method employs a one-pot tandem Michael-aldol reaction to streamline the synthesis. In this approach, glyoxylic acid (1.5 mmol) and 4-chlorophenylacetonitrile (1.0 mmol) are combined in acetonitrile with potassium carbonate (2.0 mmol). The mixture is heated to 55°C for 8 hours, followed by the addition of sodium borohydride (NaBH₄, 1.5 mmol) to reduce the intermediate imine. This method reduces the number of isolation steps, achieving an overall yield of 52–60%.
Enzymatic Catalysis
Recent advances explore enzymatic catalysis for stereoselective synthesis. Lipase B from Candida antarctica (CAL-B) has been used to catalyze the thiol-ene reaction between 1-(4-methoxyphenyl)propan-1-one and 2-mercaptoethanol in a biphasic system (water/t-butyl methyl ether). This method offers improved enantioselectivity (up to 88% ee) but requires longer reaction times (48–72 hours).
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance the nucleophilicity of thiols but may promote side reactions at elevated temperatures. Comparative studies show that THF provides optimal balance between reactivity and selectivity for Michael additions (Table 1).
Table 1: Solvent Screening for Michael Addition
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 72 |
| DMF | 25 | 68 |
| DCM | 25 | 55 |
| EtOH | 25 | 48 |
Catalytic Systems
NHC catalysts outperform traditional bases like DBU in Michael additions, providing higher yields and milder conditions. The use of HFIP (hexafluoroisopropanol) as a co-solvent further accelerates the reaction by stabilizing the transition state through hydrogen bonding.
Analytical Characterization
Spectroscopic Data
The compound is characterized by ¹H NMR, ¹³C NMR, and HRMS. Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (t, J = 6.8 Hz, 2H, SCH₂CH₂OH), 3.85 (s, 3H, OCH₃), 3.70–3.60 (m, 2H, CH₂OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 196.5 (C=O), 159.2 (Ar-OCH₃), 133.8–128.4 (Ar-C), 62.1 (SCH₂CH₂OH), 55.3 (OCH₃).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms a purity of ≥98% with a retention time of 6.8 minutes.
Challenges and Considerations
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one, and how can reaction yields be maximized?
The compound can be synthesized via a multi-step approach involving:
- Claisen-Schmidt condensation : Reacting 4-chlorophenylacetone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
- Thioether formation : Introducing the (2-hydroxyethyl)thio group via nucleophilic substitution or thiol-ene chemistry. For example, reacting a brominated intermediate with 2-mercaptoethanol under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
Q. Key optimization parameters :
- Temperature : Maintain 0–5°C during condensation to suppress side reactions (e.g., over-aldolization) .
- Catalyst selection : Barium hydroxide monohydrate enhances regioselectivity in chalcone-like syntheses, achieving yields up to 56% .
- Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradients) to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Primary techniques :
- ¹H/¹³C NMR : Assign peaks using coupling patterns and chemical shifts. For example:
- FT-IR : Confirm functional groups via stretches such as C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) .
- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Data validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions between XRD crystal structures and DFT-optimized geometries be resolved?
Discrepancies often arise from:
- Crystal packing effects : XRD captures intermolecular interactions (e.g., hydrogen bonds, π-stacking) absent in gas-phase DFT models. For example, methoxy groups may adopt different conformations in the solid state versus isolated molecules .
- Methodological adjustments :
Case study : A chalcone derivative showed a 2.5° deviation in dihedral angles between XRD and DFT; incorporating solvent effects (PCM model) reduced the discrepancy to 0.7° .
Q. What computational strategies are recommended for predicting the bioactivity of this compound?
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for antimicrobial studies). Key parameters:
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and HOMO/LUMO energies. Validate with experimental IC₅₀ values from antifungal assays .
- ADMET prediction : SwissADME or ProTox-II can estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Validation : Compare computational predictions with in vitro antimicrobial data (e.g., MIC values against Candida albicans) .
Q. How should crystallographic data be refined when twinning or disorder is present?
- Software tools :
- Best practices :
Example : A chalcone analog with twinning (twin law -h, -k, -l) achieved an R-factor of 4.2% after BASF refinement in SHELXL .
Q. What experimental and computational methods are suitable for analyzing thioether group stability under physiological conditions?
- In vitro stability assays :
- Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Use LC-MS to identify oxidation byproducts (e.g., sulfoxide/sulfone formation) .
- DFT calculations :
- Calculate bond dissociation energies (BDEs) for S–C bonds using B3LYP/6-311+G(d,p). Lower BDEs (< 70 kcal/mol) indicate higher susceptibility to hydrolysis .
- Simulate reaction pathways for thioether oxidation with Gaussian09 (SMD solvent model) .
Q. Methodological Tables
Q. Table 1. Comparative Crystallographic Data for Chalcone Derivatives
| Compound | Space Group | R-factor (%) | Twinning | Refinement Software | Reference |
|---|---|---|---|---|---|
| Analog with 4-Cl, 4-OCH₃ | P2₁/c | 4.2 | Yes | SHELXL | |
| Parent chalcone (no thioether) | C2/c | 3.8 | No | WinGX |
Q. Table 2. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation | Ba(OH)₂·H₂O, EtOH, 0°C | 56 | ≥95% | |
| Thioether formation | 2-Mercaptoethanol, K₂CO₃, DMF | 72 | ≥90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
